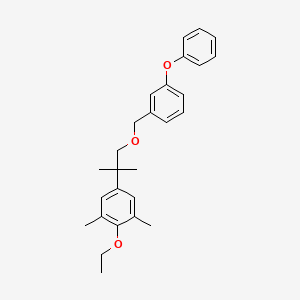
Benzene, 1-((2-(4-ethoxy-3,5-dimethylphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(4-ethoxy-3,5-dimethylphenyl)-2-methylpropoxy)methyl)-3-phenoxy-: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-ethoxy-3,5-dimethylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Ethoxy-Dimethylphenyl Intermediate: This involves the reaction of 4-ethoxy-3,5-dimethylphenol with suitable reagents to introduce the ethoxy and dimethyl groups.
Alkylation: The intermediate is then subjected to alkylation reactions to introduce the 2-methylpropoxy group.
Phenoxy Substitution: Finally, the phenoxy group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and other materials to impart specific properties.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs.
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Medicine
Therapeutics: Explored for its potential therapeutic effects in treating various diseases.
Diagnostics: Utilized in the development of diagnostic agents.
Industry
Manufacturing: Used in the production of specialty chemicals and materials.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-ethoxy-3,5-dimethylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-((2-(4-methoxy-3,5-dimethylphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Benzene, 1-((2-(4-ethoxy-3,5-dimethylphenyl)-2-methylpropoxy)methyl)-3-methoxy-
Uniqueness
Benzene, 1-((2-(4-ethoxy-3,5-dimethylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
80853-99-2 |
|---|---|
Molecular Formula |
C27H32O3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-ethoxy-1,3-dimethyl-5-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C27H32O3/c1-6-29-26-20(2)15-23(16-21(26)3)27(4,5)19-28-18-22-11-10-14-25(17-22)30-24-12-8-7-9-13-24/h7-17H,6,18-19H2,1-5H3 |
InChI Key |
AHNXEIGCQXURNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















